4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol
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Overview
Description
4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H17ClN2O It is characterized by the presence of an amino group, a chlorophenyl group, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chlorophenylamine and cyclohexanone.
Condensation Reaction: The 2-amino-4-chlorophenylamine is reacted with cyclohexanone under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to modify the amino group or the chlorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified amino or chlorophenyl derivatives.
Substitution Products: Functionalized derivatives with new substituents on the amino or chlorophenyl groups.
Scientific Research Applications
4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The amino and chlorophenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-amino-4-chlorophenylamine: Shares the amino and chlorophenyl groups but lacks the cyclohexanol moiety.
Cyclohexanone: Contains the cyclohexanol moiety but lacks the amino and chlorophenyl groups.
Uniqueness: 4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.
Properties
CAS No. |
320406-42-6 |
---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
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